

# Quinomycin A: A Technical Guide to its Chemical Structure and Biological Properties

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## Compound of Interest

Compound Name: *Quinomycin*

Cat. No.: *B1172624*

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## Introduction

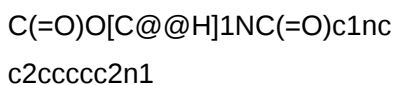
**Quinomycin A**, also known as Echinomycin, is a potent depsipeptide antibiotic belonging to the quinoxaline family.[1] Isolated from various *Streptomyces* species, it exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and notable antitumor properties.[1] Its unique mode of action, primarily involving the bifunctional intercalation into DNA, has made it a subject of intense research, particularly in the field of oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Quinomycin A**, along with detailed experimental protocols for its analysis.

## Chemical Structure and Physicochemical Properties

**Quinomycin A** is a cyclic octadepsipeptide characterized by two quinoxaline-2-carbonyl chromophores attached to a peptide lactone ring. The cyclic core also features a thioacetal bridge, a distinguishing feature of this class of antibiotics.

Table 1: Chemical and Physicochemical Properties of **Quinomycin A**

Property	Value	Reference(s)
IUPAC Name	N-[(1R,4S,8R,11S,14R,17S,21R,24S)-3,11,13,16,24,26-hexamethyl-27-methylsulfanyl-2,5,9,12,15,18,22,25-octaoxo-4,17-di(propan-2-yl)-8-(quinoxaline-2-carboxylamino)-6,19-dioxo-28-thia-3,10,13,16,23,26-hexazabicyclo[12.12.3]nonacosan-21-yl]quinoxaline-2-carboxamide	[2]
Synonyms	Echinomycin, NSC-13502, NSC-526417, SK 302B	[3]
CAS Number	512-64-1	[4]
Molecular Formula	C <sub>51</sub> H <sub>64</sub> N <sub>12</sub> O <sub>12</sub> S <sub>2</sub>	[4]
Molecular Weight	1101.26 g/mol	[4]
Appearance	White to off-white solid	[4]
Melting Point	217-218 °C	[4]
Solubility	Soluble in DMSO (up to 5 mg/mL), DMF. Limited solubility in ethanol and methanol. Poorly soluble in water.	[1][4]
pKa (Predicted)	9.38 ± 0.70	[4]
SMILES String	C[C@H]1C(=O)N(C)[C@H]2CS--INVALID-LINK--N(C)C(=O)--INVALID-LINK--OC(=O)--INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--	



## Biological and Pharmacological Properties

**Quinomycin A**'s biological activity is intrinsically linked to its ability to interact with DNA. This interaction underlies its potent antimicrobial and anticancer effects.

### Mechanism of Action

**DNA Intercalation:** **Quinomycin A** is a bifunctional intercalator, meaning it inserts its two quinoxaline chromophores into the DNA double helix at two separate locations simultaneously. [1] This bis-intercalation is sequence-selective, showing a preference for GC-rich regions, particularly at 5'-CpG-3' steps. This binding distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

**Enzyme Inhibition:** A primary consequence of its DNA binding is the inhibition of enzymes that utilize DNA as a template. Notably, **Quinomycin A** is a potent inhibitor of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.

**Signaling Pathway Modulation:** Beyond direct DNA interaction, **Quinomycin A** has been shown to modulate key cellular signaling pathways implicated in cancer progression:

- **Hypoxia-Inducible Factor-1 (HIF-1) Pathway:** **Quinomycin A** is a potent inhibitor of HIF-1, a transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis and metastasis. [1] It inhibits the binding of HIF-1 to its DNA response elements.
- **Notch Signaling Pathway:** This pathway is critical for cell fate determination and is often dysregulated in cancer. **Quinomycin A** has been demonstrated to downregulate the expression of Notch receptors and their ligands, thereby inhibiting this pro-oncogenic signaling cascade.

### Anticancer Activity

**Quinomycin A** exhibits significant cytotoxicity against a wide range of cancer cell lines. Its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for

therapy resistance and relapse, makes it a particularly promising therapeutic candidate.

Table 2: In Vitro Anticancer Activity of **Quinomycin A**

Cell Line/Target	Activity Type	Value	Reference(s)
Cancer Stem Cells (CSCs)	IC <sub>50</sub>	29.4 pM	<a href="#">[4]</a>
U251-HRE (hypoxic induction of luciferase)	EC <sub>50</sub>	1.2 nM	
Jurkat (Human T-cell leukemia)	IC <sub>50</sub>	0.414 μM	

## Antimicrobial Activity

**Quinomycin A** was initially identified for its potent antibacterial properties, primarily against Gram-positive bacteria. Its broad-spectrum antimicrobial activity also extends to fungi and some viruses.

Table 3: In Vitro Antibacterial Activity of **Quinomycin A**

Bacterial Strain	Activity Type	Value (μg/mL)	Reference(s)
Staphylococcus epidermidis	MIC	16 - 64	<a href="#">[4]</a>
Staphylococcus aureus	MIC	16 - 64	<a href="#">[4]</a>
Enterococcus faecium	MIC	16 - 64	<a href="#">[4]</a>
Enterococcus faecalis	MIC	16 - 64	<a href="#">[4]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **Quinomycin A**.

## Structural Elucidation

- Objective: To determine the chemical structure and conformation of **Quinomycin A** in solution.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
- Sample Preparation:
  - Dissolve 5-10 mg of **Quinomycin A** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - Filter the solution into a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (e.g., zg30).
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
  - Number of Scans: 16-64.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-180 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 1024 or more.

- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), crucial for assembling the molecular skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing conformational information.
- Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Assign all proton and carbon signals by analyzing the 1D and 2D spectra.
- Objective: To determine the accurate molecular weight and fragmentation pattern of **Quinomycin A**.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation:
  - Prepare a 1 mg/mL stock solution of **Quinomycin A** in a suitable solvent (e.g., methanol, acetonitrile).
  - Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
- ESI-MS Analysis:
  - Ionization Mode: Positive ion mode.
  - Capillary Voltage: 3-4 kV.
  - Source Temperature: 100-150 °C.

- Desolvation Gas Flow: 600-800 L/hr.
- Mass Range: m/z 100-1500.
- Tandem MS (MS/MS) Analysis:
  - Select the protonated molecular ion ( $[M+H]^+$ ) as the precursor ion.
  - Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
  - Acquire the product ion spectrum.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the sequence of amino acids and other structural features.
- Objective: To determine the three-dimensional structure of **Quinomycin A** when bound to a DNA duplex at atomic resolution.
- Methodology:
  - DNA Oligonucleotide Synthesis and Purification: Synthesize and purify a self-complementary DNA oligonucleotide containing a preferred **Quinomycin A** binding site (e.g., 5'-GCGTACGC-3').
  - Complex Formation: Dissolve the DNA oligonucleotide and **Quinomycin A** in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 10 mM  $MgCl_2$ ). The typical molar ratio of drug to DNA duplex is 2:1.
  - Crystallization: Use the hanging drop vapor diffusion method. Mix the complex solution with a precipitant solution (e.g., 20-30% 2-methyl-2,4-pentanediol (MPD), 40 mM sodium cacodylate, pH 7.0, 12 mM spermine tetrachloride) and equilibrate against a reservoir of the precipitant solution.
  - Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

- Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a standard B-DNA model. Build the **Quinomycin A** molecule into the electron density map and refine the structure.
- Data Analysis: Analyze the final refined structure to visualize the detailed interactions between **Quinomycin A** and the DNA, including the intercalation geometry, hydrogen bonds, and van der Waals contacts.

## Mechanism of Action Studies

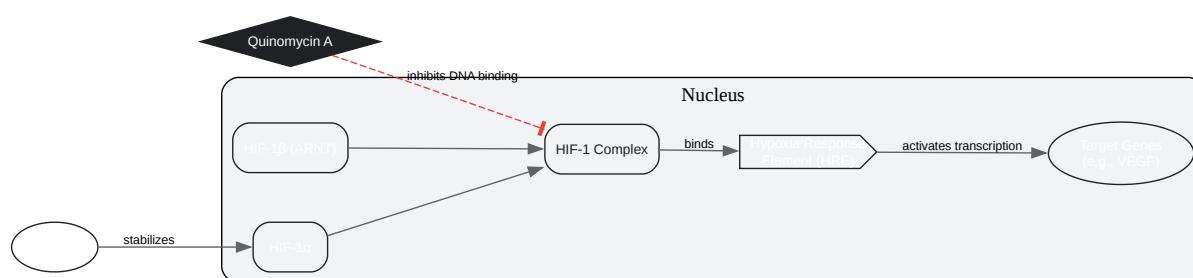
- Objective: To identify the specific DNA sequences where **Quinomycin A** binds.
- Principle: A DNA-binding compound protects the DNA from cleavage by a nuclease (e.g., DNase I) or a chemical agent at its binding site. This protection leaves a "footprint" on a sequencing gel.
- Protocol:
  - DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region) and label one end with  $^{32}\text{P}$ .
  - Binding Reaction: Incubate the radiolabeled DNA probe with increasing concentrations of **Quinomycin A** in a suitable binding buffer.
  - DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.
  - Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.
  - Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
  - Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments.
- Data Analysis: The binding sites of **Quinomycin A** will appear as gaps (footprints) in the ladder of DNA fragments compared to the control lane without the drug.

- Objective: To demonstrate the binding of **Quinomycin A** to a specific DNA sequence.
- Principle: The electrophoretic mobility of a DNA fragment is reduced upon binding to another molecule.
- Protocol:
  - Probe Labeling: Label a short, double-stranded DNA oligonucleotide containing the putative binding site with a non-radioactive label (e.g., biotin, digoxigenin) or a radioactive label ( $^{32}\text{P}$ ).
  - Binding Reaction: Incubate the labeled probe with increasing concentrations of **Quinomycin A** in a binding buffer.
  - Gel Electrophoresis: Separate the binding reactions on a native (non-denaturing) polyacrylamide gel.
  - Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or radioactive detection method.
- Data Analysis: A slower-migrating band corresponding to the DNA-**Quinomycin A** complex will appear and increase in intensity with increasing concentrations of the drug.
- Objective: To assess the inhibitory effect of **Quinomycin A** on topoisomerase activity.
- Principle: Topoisomerases can relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
- Protocol:
  - Reaction Setup: In a reaction buffer, mix supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I or II.
  - Inhibitor Addition: Add increasing concentrations of **Quinomycin A** to the reaction mixtures.
  - Incubation: Incubate the reactions at 37°C for 30 minutes.

- Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.
- Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
- Visualization: Stain the gel with ethidium bromide and visualize under UV light.
- Data Analysis: In the presence of an effective inhibitor, the amount of relaxed DNA will decrease, and the supercoiled form will persist.

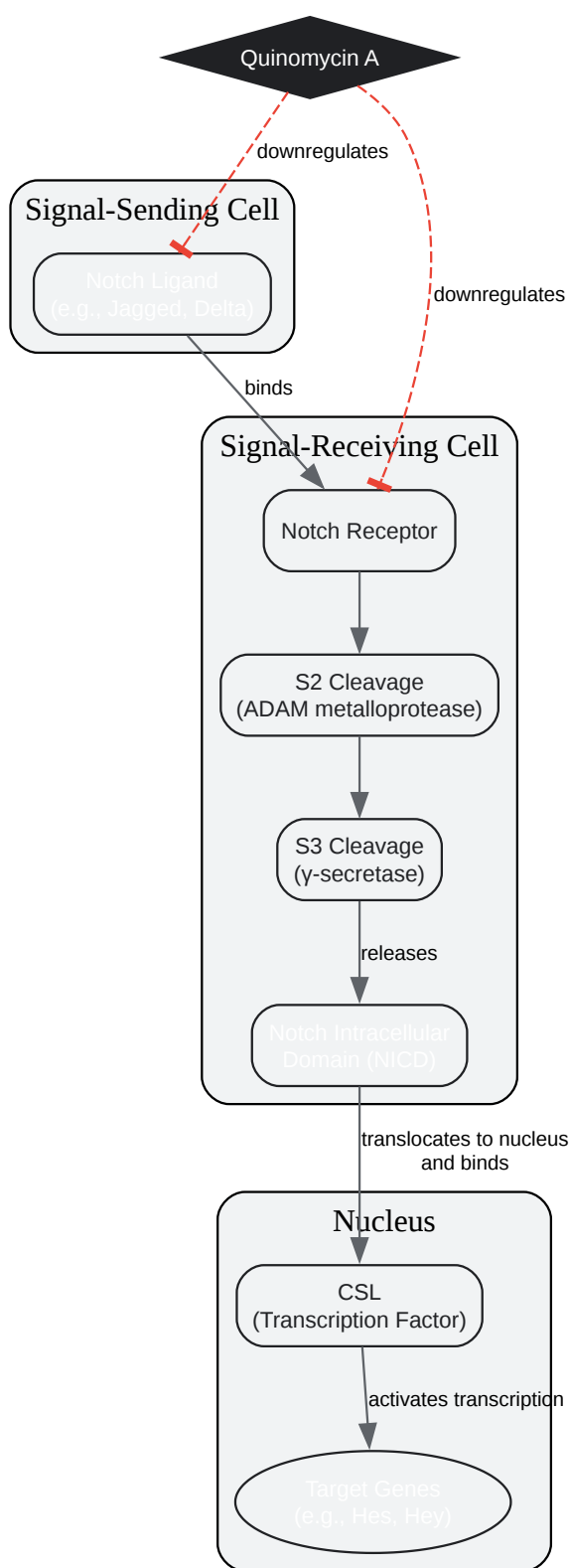
## Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by **Quinomycin A** and a general experimental workflow for its study.



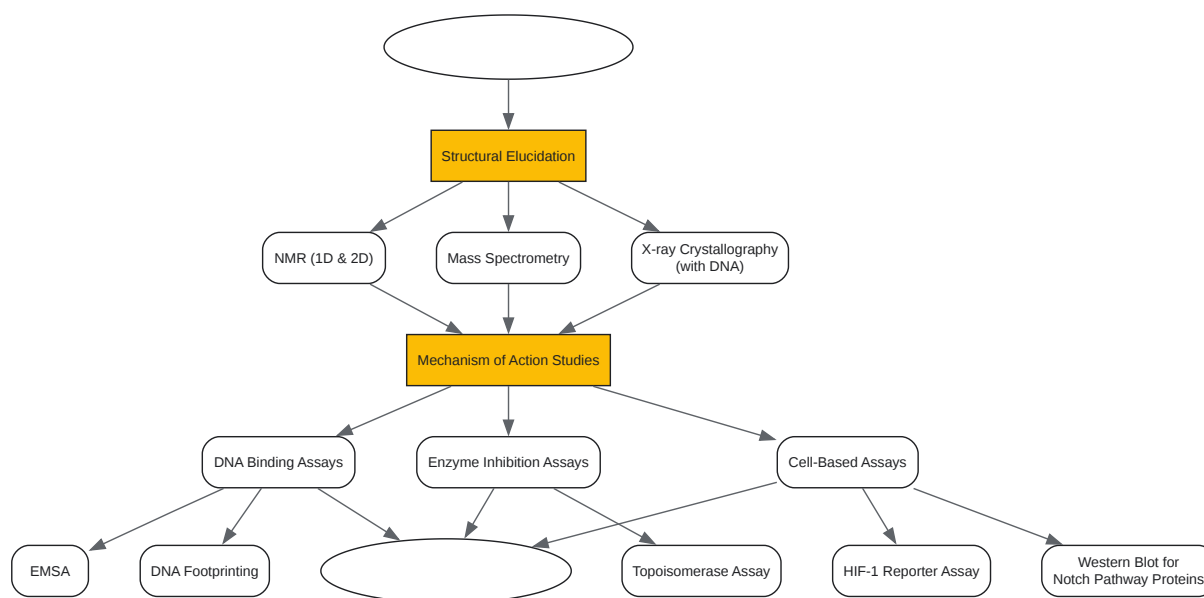
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Caption: The inhibitory effect of **Quinomycin A** on the HIF-1 signaling pathway.



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Caption: **Quinomycin A's** inhibitory action on the Notch signaling pathway.



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Caption: A logical workflow for the comprehensive study of **Quinomycin A**.

## Conclusion

**Quinomycin A** remains a molecule of significant interest due to its potent and multifaceted biological activities. Its well-defined mechanism of action as a DNA bis-intercalator and its ability to modulate critical cancer-related signaling pathways underscore its potential as a lead compound in drug discovery and development. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic promise of **Quinomycin A**.

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